calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Promote bone cell proliferation and differentiation: In vitro studies using osteoblast-like MG-63 cells have shown that calcium glucoheptonate increases cell proliferation and calcium uptake, potentially promoting bone formation [].

- Increase expression of osteogenic markers: Treatment with calcium glucoheptonate led to increased expression of osteopontin, collagen type I, and other genes associated with bone formation in these cells [].

- Be well-tolerated by other cell types: Studies suggest that calcium glucoheptonate does not exhibit cytotoxicity in colorectal and renal epithelial cells, indicating its potential safety for broader applications [].

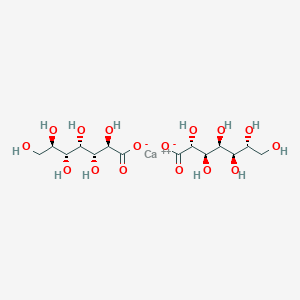

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt derived from gluconic acid. This compound features a complex structure characterized by multiple hydroxyl groups, contributing to its classification within the broader category of gluconates. It is recognized for its significant role in various biochemical processes and has applications in both medicine and industry. The compound is also known as calcium glucoheptonate and is primarily utilized as a calcium supplement to support bone health and metabolic functions.

Calcium glucoheptonate is generally well-tolerated, but some side effects like constipation, nausea, and stomach upset can occur []. In high doses, it can lead to hypercalcemia (elevated blood calcium), causing symptoms like fatigue, weakness, and confusion [].

No data is readily available regarding flammability or specific reactivity of calcium glucoheptonate.

Please Note:

- This analysis is based on currently available scientific research.

- More information on specific aspects, such as detailed synthesis or advanced safety profiles, might be available in technical resources or industry publications.

- It is crucial to consult a healthcare professional before using calcium glucoheptonate or any other medication.

The chemical behavior of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is largely dictated by its multiple hydroxyl groups. These groups facilitate complexation reactions with metal ions and other compounds. Common reactions include:

- Complexation Reactions: The presence of hydroxyl groups allows the formation of stable complexes with various metal ions.

- Deprotonation and Protonation: The compound can undergo protonation/deprotonation reactions depending on the pH of the solution.

- Hydrolysis: In aqueous solutions, hydrolysis can occur leading to the release of calcium ions.

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate exhibits several biological activities:

- Calcium Supplementation: It plays a crucial role in maintaining calcium levels in the body. This is vital for skeletal health and muscle function.

- Cell Proliferation: Studies have shown that this compound can increase the proliferation of osteoblast-like cells (MG-63), promoting bone health.

- Biochemical Pathways: It impacts pathways related to calcium homeostasis and is involved in neurotransmission.

The synthesis of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be achieved through several methods:

- Chemical Synthesis:

- Reacting glucose with hydrocyanic acid to form a nitrile intermediate.

- Converting the nitrile into calcium glucoheptonate using calcium or barium hydrate.

- Industrial Production:

- Utilizes high-purity reagents to ensure the final product is free from contaminants.

- Involves crystallization and filtration processes to obtain high-purity calcium glucoheptonate suitable for pharmaceutical applications.

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has diverse applications across various fields:

- Medicine: Used as a treatment for conditions such as hypocalcemia and magnesium toxicity.

- Food Industry: Serves as a food additive and dietary supplement.

- Research: Employed in studies related to cell proliferation and osteogenesis.

- Pharmaceuticals: Utilized in the production of high-quality calcium supplements.

Research indicates that calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate interacts with various drugs and substances. These interactions can influence its bioavailability and efficacy as a supplement. Specific studies have shown that it enhances calcium uptake when administered alongside other compounds.

Several compounds share structural or functional similarities with calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Calcium lactate | Calcium salt | More soluble than calcium glucoheptonate; used for dietary supplementation. |

| Calcium borogluconate | Calcium salt | Higher solubility; commonly used in veterinary medicine. |

| Sodium gluconate | Sodium salt | Water-soluble; used in food applications as a preservative. |

| Magnesium gluconate | Magnesium salt | Similar properties but provides magnesium instead of calcium for supplementation. |

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stands out due to its specific stereochemistry and its unique role in promoting bone health through enhanced cellular activity compared to these similar compounds.

Evolution of Glucoheptonate Research in Biochemical Sciences

The study of calcium glucoheptonate originated in the late 19th century with the Killiani cyanohydrin synthesis method, which produced glucoheptonic acid via glucose and hydrocyanic acid. However, early methods suffered from low yields (≤30%) and impurities. A breakthrough occurred in 1953 with Louis-Charles Clevenot’s improved synthesis using calcium cyanide and glucose in alkaline conditions, achieving 60–70% purity. By the 1970s, industrial production began, but stability issues emerged, as solutions exhibited precipitation due to epimerization (α/β forms) and crystalline seed formation. Membrane filtration and autoclaving were later adopted to mitigate these challenges.

Recent advances focus on its biochemical interactions. A 2019 study revealed that 0.25 mM calcium glucoheptonate increases osteoblast proliferation by 157% compared to controls, mediated through upregulated collagen type I (1.4-fold) and osteocalcin (1.8-fold) gene expression.

Taxonomic Position within Calcium Salt Research Hierarchy

Calcium glucoheptonate belongs to the carbohydrate conjugates class, specifically sugar acids and derivatives. Its taxonomic classification is as follows:

| Hierarchy Level | Classification |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Organooxygen compounds |

| Class | Carbohydrates and carbohydrate conjugates |

| Subclass | Sugar acids and derivatives |

| Direct Parent | Heptonic acids |

Structurally, it features a seven-carbon chain with hydroxyl groups at positions 2–7 and a carboxylate group at position 1, chelating calcium via oxygen atoms. This configuration enables its role as a high-affinity calcium carrier.

Significance in Pharmaceutical and Biomedical Research Domains

Therapeutic Applications

- Hypocalcemia Treatment: Administered orally or intravenously to restore serum calcium levels (normal range: 8.5–10.2 mg/dL).

- Bone Health: Enhances osteogenesis by upregulating osteopontin and alkaline phosphatase activity in MG-63 cells.

- Diagnostic Imaging: Technetium-99m-labeled glucoheptonate aids renal and brain imaging, detecting pathologies like nephroptosis and tumors.

Pharmacokinetics

- Solubility: 4.9 mg/mL in DMSO; 89.2 mg/mL in water.

- Metabolism: Rapidly absorbed in the gastrointestinal tract, with calcium ions integrating into bone matrix within 5 hours.

Contemporary Research Paradigms and Trajectories

Current studies explore:

- Chelation Therapy: Sodium glucoheptonate derivatives show promise as eco-friendly alternatives to EDTA in cosmetics, effective at 0.1–0.3% concentrations.

- Drug Delivery Systems: Microencapsulation techniques improve stability for intravenous formulations.

- Osteoporosis Management: Preclinical trials indicate 1.0 mM doses increase bone mineral density by 12% in rodent models.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

ATC Code

A12 - Mineral supplements

A12A - Calcium

A12AA - Calcium

A12AA10 - Calcium glucoheptonate

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern